![molecular formula C6H8BrN3O B1521480 2-(4-bromo-1H-pyrazol-1-yl)propanamide CAS No. 1183357-58-5](/img/structure/B1521480.png)
2-(4-bromo-1H-pyrazol-1-yl)propanamide
Overview
Description
“2-(4-bromo-1H-pyrazol-1-yl)propanamide” is a chemical compound with the CAS Number: 1183357-58-5 . It has a molecular weight of 218.05 and its IUPAC name is 2-(4-bromo-1H-pyrazol-1-yl)propanamide . The compound is a solid at room temperature .
Molecular Structure Analysis
The InChI code for “2-(4-bromo-1H-pyrazol-1-yl)propanamide” is 1S/C6H8BrN3O/c1-4(6(8)11)10-3-5(7)2-9-10/h2-4H,1H3,(H2,8,11) . This code provides a standard way to encode the compound’s molecular structure.Physical And Chemical Properties Analysis
“2-(4-bromo-1H-pyrazol-1-yl)propanamide” is a solid at room temperature . It has a molecular weight of 218.05 .Scientific Research Applications
Complexes of Palladium(II) Chloride with Pyrazolylpropanamide Derivatives
Research has explored the synthesis of new derivatives of polyfunctional ligands, including 3-(pyrazol-1-yl)propanamide (PPA) and its alkyl substituted derivatives, demonstrating their ability to form complexes with Palladium(II) chloride. These complexes have been studied for their structural characteristics, revealing diverse supramolecular arrangements and potential applications in catalysis and material science (Palombo et al., 2019).
Synthesis and Antimicrobial Activity of Pyrazole Derivatives
Another significant application involves the synthesis of (Z)-3-bromo-4-(1,3-diaryl-1H-pyrazol-4-yl)but-3-en-2-ones and their evaluation for antimicrobial activities. These compounds have shown promising in vitro antibacterial and antifungal activities, suggesting potential uses in developing new antimicrobial agents (Pundeer et al., 2013).
Antidiabetic Potential of Pyrazolesulfonylurea Derivatives
The synthesis of fluorinated pyrazoles and their derivatives has been investigated for their hypoglycemic effects. Preliminary biological screenings indicated significant antidiabetic activity, pointing to potential therapeutic applications in managing diabetes (Faidallah et al., 2016).
Ruthenium-catalyzed Redox-neutral C-H Activation
Research has also focused on Ruthenium-catalyzed C-H activation via N-N bond cleavage, demonstrating a novel approach to synthesizing N-substituted indoles. This method highlights the versatility of pyrazolyl derivatives in facilitating complex chemical transformations with potential applications in synthetic chemistry and drug development (Zhang et al., 2014).
Synthesis and Fluorescent ATRP Initiator Application
The synthesis of 2-bromo-N-(4-(7-(diethylamino)-coumarin-3-yl)phenyl)propanamide has been explored for its application as an efficient fluorescent ATRP initiator in polymerizations. This research opens up new avenues for the development of advanced materials with specific fluorescent properties (Kulai et al., 2016).
Safety And Hazards
properties
IUPAC Name |
2-(4-bromopyrazol-1-yl)propanamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8BrN3O/c1-4(6(8)11)10-3-5(7)2-9-10/h2-4H,1H3,(H2,8,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LOMVMWBODURVTR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)N)N1C=C(C=N1)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8BrN3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00673672 | |
Record name | 2-(4-Bromo-1H-pyrazol-1-yl)propanamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00673672 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.05 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-bromo-1H-pyrazol-1-yl)propanamide | |
CAS RN |
1183357-58-5 | |
Record name | 2-(4-Bromo-1H-pyrazol-1-yl)propanamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00673672 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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